Product packaging for 3-Iodo-4-methoxy-5-methylaniline(Cat. No.:)

3-Iodo-4-methoxy-5-methylaniline

Cat. No.: B13514067
M. Wt: 263.08 g/mol
InChI Key: GVNRCXIPNCDMEV-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxy-5-methylaniline is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10INO B13514067 3-Iodo-4-methoxy-5-methylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

3-iodo-4-methoxy-5-methylaniline

InChI

InChI=1S/C8H10INO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,10H2,1-2H3

InChI Key

GVNRCXIPNCDMEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)I)N

Origin of Product

United States

Structural and Substituent Context of Aromatic Amines and Iodoanilines

Aromatic amines, or anilines, are compounds where an amino group (-NH₂) is directly attached to a benzene (B151609) ring. This fundamental structure is the parent for a vast array of derivatives. The amino group is an activating, ortho-, para-director, meaning it increases the reactivity of the benzene ring towards electrophilic substitution and directs incoming substituents to the positions adjacent (ortho) and opposite (para) to itself.

In the specific case of 3-Iodo-4-methoxy-5-methylaniline (B6188527), the aniline (B41778) ring is trisubstituted. The substituents are:

An iodo group at position 3.

A methoxy (B1213986) group (-OCH₃) at position 4.

A methyl group (-CH₃) at position 5.

The methoxy and methyl groups are both electron-donating, further activating the ring, while the iodo group is deactivating. The positions of these groups relative to the amino group (meta and para) create a complex electronic environment that dictates the molecule's behavior in chemical reactions.

Table 1: Comparison of Properties of Substituted Iodoanilines

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-IodoanilineC₆H₆IN219.0221-24
4-IodoanilineC₆H₆IN219.0267-68
3-Iodo-4-methylanilineC₇H₈IN233.0537-41 sigmaaldrich.com
3-Iodo-4-methoxyanilineC₇H₈INO249.05Not Available
This compound C₈H₁₀INO 263.07 Not Available

Data for some compounds sourced from public databases and supplier catalogs. nih.govnih.govnih.govnih.gov Data for this compound is calculated.

Overview of Research Significance for Highly Functionalized Aniline Derivatives

Highly functionalized aniline (B41778) derivatives are crucial building blocks in contemporary organic synthesis. Their importance stems from their widespread presence in biologically active molecules and functional materials. tohoku.ac.jpchemimpex.com The strategic placement of various substituents on the aniline ring allows for the fine-tuning of a compound's steric and electronic properties, which is essential for its intended application. nih.gov

The research significance of this class of compounds is evident in several areas:

Pharmaceutical Development: Substituted anilines are key intermediates in the synthesis of a wide range of pharmaceuticals. chemimpex.comchemimpex.com For example, they form the core structure of many kinase inhibitors used in cancer therapy and are integral to drugs targeting various receptors in the central nervous system. nih.gov The specific substitution pattern of 3-Iodo-4-methoxy-5-methylaniline (B6188527) makes it a potential precursor for complex heterocyclic systems with potential therapeutic value.

Agrochemicals: Many modern herbicides, fungicides, and insecticides are derived from functionalized anilines. The substituents on the aromatic ring play a critical role in determining the compound's biological activity and selectivity.

Materials Science: Aniline derivatives are used in the synthesis of dyes, pigments, and polymers. chemimpex.comchemimpex.com The electronic properties conferred by the substituents can influence the color, stability, and conductive properties of the final materials. For instance, 2-Methoxy-5-methylaniline is a known contaminant in commercial hair dyes and is used in the synthesis of specific azo dyes. sigmaaldrich.com

Organic Synthesis: As versatile intermediates, these compounds can undergo a variety of chemical transformations. chemimpex.com The amino group can be diazotized to introduce a wide range of other functional groups, while the iodo-substituent is particularly valuable for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of complex molecular architectures. acs.org For example, 3-Iodo-4-methylaniline is used in the synthesis of BIRB 796, a potential agent for treating inflammatory diseases. sigmaaldrich.com

Challenges and Opportunities in the Chemistry of Halo and Alkoxy Substituted Anilines

Regioselective Iodination Strategies of Methoxy-Methylanilines

The introduction of an iodine atom onto an already substituted benzene (B151609) ring requires careful consideration of the directing effects of the existing substituents. The powerful activating and ortho-, para-directing nature of amino and methoxy groups dominates the regiochemical outcome of electrophilic aromatic substitution.

Direct iodination involves the reaction of an aromatic substrate with an electrophilic iodine source. Due to the low reactivity of molecular iodine (I₂), an oxidizing agent or a highly activated substrate is typically required to facilitate the reaction. asianpubs.org For the synthesis of this compound, a plausible precursor would be 4-methoxy-3-methylaniline. The amino group, being the strongest activating group, would direct the incoming electrophile to the positions ortho to it (positions 2 and 6). Therefore, achieving iodination at the desired position 5 can be challenging and may result in mixtures of isomers.

However, various reagent systems have been developed to improve the efficiency and selectivity of direct iodination. asianpubs.org These methods often use molecular iodine in combination with an oxidizing agent or an acid. A simple and mild method utilizes molecular iodine in the presence of 1-butyl-3-methylimidazolium hydrogen sulphate ([bmim]HSO₄) in acetonitrile (B52724) at room temperature, which has shown excellent yields for the iodination of various anilines and methoxyarenes. asianpubs.org Another powerful system employs N-iodosuccinimide (NIS) as the iodine source, activated by a catalytic amount of an inexpensive and non-toxic iron(III) salt, such as Fe(NTf₂)₃. acs.org This catalytic system is effective for a wide range of aryl compounds, including those with deactivating groups, and often provides a single regioisomer. acs.org

Table 1: Comparison of Selected Direct Iodination Reagents

Reagent System Typical Conditions Advantages Reference
I₂ / [bmim]HSO₄ Acetonitrile, Room Temp Mild conditions, short reaction times, high yields asianpubs.org
N-Iodosuccinimide (NIS) / Fe(NTf₂)₃ (cat.) Dichloromethane, Room Temp High regioselectivity, tolerant of deactivating groups, uses non-toxic metal catalyst acs.org
I₂ / HIO₃ or H₂SO₄ Acetic Acid / H₂O Conventional method, uses readily available reagents asianpubs.org

An alternative to direct electrophilic substitution is the Sandmeyer reaction, which allows for the introduction of iodine by replacing a primary aromatic amino group. thieme-connect.deacs.org This two-step process involves the conversion of an aniline (B41778) to an arenediazonium salt, followed by displacement of the diazonium group with iodide. thieme-connect.de

The general procedure begins with the diazotization of a primary aromatic amine using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (typically 0–5 °C). thieme-connect.de The resulting diazonium salt is often unstable and is used immediately in the next step. The introduction of iodine is then achieved by treating the diazonium salt solution with an iodide source, most commonly potassium iodide (KI). thieme-connect.deacs.org This method offers excellent regiocontrol, as the position of the iodine atom is predetermined by the position of the amino group in the precursor.

Recent advancements have focused on developing more convenient, one-pot, and metal-free versions of this reaction. nih.govorganic-chemistry.org One such method describes the conversion of anilines to aryl iodides using diiodomethane (B129776) as the halogen source in a one-pot reaction that avoids the isolation of diazonium salts and is insensitive to moisture and air. organic-chemistry.org Another approach utilizes silica (B1680970) sulfuric acid and sodium nitrite to generate a stable aryl diazonium silica sulfate (B86663) intermediate, which can then be reacted with potassium iodide under solvent-free conditions. thieme-connect.de

While not the most direct pathway for the title compound, this methodology is invaluable for synthesizing related iodoanilines where direct iodination is not feasible or selective. For instance, a precursor with an amino group at the desired position of iodination could be synthesized and then converted to the iodo-derivative via the Sandmeyer reaction.

Methylation and Methoxylation Pathways of Substituted Iodoanilines

The introduction of methyl and methoxy groups can be accomplished at various stages of the synthesis, either by starting with precursors already containing these groups or by introducing them onto a pre-formed iodoaniline core.

The methoxy group (-OCH₃) is typically introduced via the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a methylating agent. In the context of synthesizing this compound, a key precursor could be the corresponding phenol, 5-Iodo-4-methyl-2-aminophenol.

The etherification would proceed by treating this phenolic precursor with a base (e.g., NaOH, K₂CO₃) to generate the phenoxide ion, followed by the addition of a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). Various protocols exist to optimize this transformation, including microwave-assisted gold-catalyzed reactions for activating alcohols. organic-chemistry.org The choice of solvent and reaction conditions is crucial to ensure high yields and prevent side reactions, such as N-methylation of the aniline group.

Introducing a methyl group directly onto the aromatic ring of a complex aniline derivative can be challenging. The classic Friedel-Crafts alkylation is often incompatible with anilines because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring and inhibiting the reaction. This can be circumvented by protecting the amino group, for example, as an acetanilide, before performing the alkylation.

Modern cross-coupling reactions offer a more versatile and controlled alternative. A precursor bearing a halide or triflate at the desired position can be coupled with an organometallic methyl reagent. For example, a bromo- or iodo-substituted aniline could undergo a Suzuki coupling with methylboronic acid or a Negishi coupling with dimethylzinc.

Alternatively, the study of aniline methylation on zeolite catalysts has shown that under certain conditions, ring methylation can occur, leading to the formation of toluidines. researchgate.net The reaction of aniline with methanol (B129727) on acidic zeolites can lead to isomerization of N-methylanilinium ions to form ring-alkylated products. researchgate.net While this may not be the most selective method for a complex target, it highlights an alternative pathway for C-methylation.

Reductive Amination and Nitro Group Reduction in Precursor Synthesis

The aniline functional group is a cornerstone of the target molecule and is most commonly synthesized by the reduction of a corresponding nitro compound.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. orgoreview.comyoutube.com A common synthetic strategy for this compound would involve the preparation of a precursor such as 1-Iodo-2-methoxy-3-methyl-5-nitrobenzene. The final step would then be the reduction of the nitro group.

A variety of reagents can accomplish this transformation, with the choice depending on factors like cost, scale, and the presence of other sensitive functional groups (chemoselectivity). organic-chemistry.orgwikipedia.org Catalytic hydrogenation using H₂ gas with a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a clean and efficient method. youtube.comwikipedia.org Metal/acid combinations, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are classic and robust methods often used in industrial settings. orgoreview.comyoutube.com Other systems like sodium borohydride (B1222165) with a catalyst, or transfer hydrogenation using agents like triethylsilane or formic acid, offer milder conditions and can be advantageous when other reducible groups, such as the iodo-substituent, are present. organic-chemistry.orggoogle.com

Table 2: Selected Reagents for Nitro Group Reduction

Reagent System Typical Conditions Characteristics Reference(s)
H₂ / Pd-C Methanol or Ethanol, RT, 1-4 atm Clean, high yield, catalyst can be recycled youtube.com
Fe / HCl or NH₄Cl Ethanol/Water, Reflux Inexpensive, reliable, widely used industrially orgoreview.com
SnCl₂·2H₂O Ethanol or Ethyl Acetate Mild, effective for substrates with sensitive groups google.com
NaBH₄ / Catalyst (e.g., NiCl₂) Methanol, RT Mild conditions, avoids strong acids google.com

Reductive amination provides an alternative route to synthesize amines from carbonyl compounds. rsc.orgrsc.org This process involves the reaction of an aldehyde or ketone with an amine source (like ammonia (B1221849) for a primary amine) to form an imine or enamine intermediate, which is then reduced in situ to the target amine. rsc.org Common reducing agents for this one-pot reaction include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net For the synthesis of the target aniline, one could envision a pathway starting from 3-Iodo-4-methoxy-5-methylbenzaldehyde, which would undergo reductive amination with an ammonia source to yield the final product.

Comparative Analysis of Synthetic Efficiency, Yields, and Green Chemistry Principles

Synthetic Efficiency and Yields

The efficiency of a multi-step synthesis is often dictated by the number of steps and the yield of each transformation. Fewer synthetic steps are generally preferred as they reduce the consumption of reagents and solvents, and minimize waste generation.

To provide a clearer comparison, the following interactive data table outlines potential synthetic steps and their estimated yields based on analogous reactions reported in the literature.

StepReactionReagents and ConditionsEstimated Yield (%)Reference
Proposed Route
1Iodination4-methoxy-3-methylaniline, I₂, suitable oxidizing agent80-90Based on rsc.org
Alternative Route
1Nitration3-methylanisole, HNO₃, H₂SO₄60-70 (mixture of isomers)General Knowledge
2ReductionNitro-intermediate, Fe/HCl or H₂/Pd>90 rsc.org
3IodinationAmino-intermediate, I₂, suitable oxidizing agent80-90General Knowledge

Green Chemistry Principles

The application of green chemistry principles is increasingly important in the synthesis of fine chemicals. This involves considering factors such as atom economy, the use of less hazardous chemicals, energy efficiency, and waste reduction. bldpharm.com

Modern approaches to aniline synthesis aim to incorporate these principles. For instance, the use of catalytic methods over stoichiometric reagents is a key aspect of green chemistry. bldpharm.com In the proposed synthesis of this compound, the use of a catalytic amount of an oxidizing agent for the iodination step would be preferable to a stoichiometric amount.

Furthermore, the choice of solvents and reaction conditions plays a significant role. The development of syntheses that can be performed in greener solvents, such as water or ethanol, or even under solvent-free conditions, is a major goal. researchgate.net Microwave-assisted synthesis has also emerged as a green technology that can accelerate reaction times and reduce energy consumption. researchgate.net

A comparative analysis of the proposed synthetic routes from a green chemistry perspective is presented in the table below.

Green Chemistry PrincipleProposed Route (from 4-methoxy-3-methylaniline)Alternative Route (from 3-methylanisole)
Atom Economy Potentially high, depending on the iodinating agent used.Lower, due to the multi-step nature and potential for side products in the nitration step.
Use of Less Hazardous Chemicals Avoids the use of highly toxic nitro compounds.Involves the use of nitric and sulfuric acids, which are corrosive and hazardous.
Energy Efficiency Iodination can often be performed at or near room temperature.Nitration often requires careful temperature control, and reduction may require elevated temperatures or pressures.
Waste Reduction Fewer steps generally lead to less waste.More steps and the potential for isomer formation can lead to more waste.

Reactions at the Amino Functionality

The primary amino group (-NH2) is a key site for nucleophilic reactions, enabling the construction of more complex molecular architectures through the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation and Alkylation Reactions

The amino group of this compound readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(3-iodo-4-methoxy-5-methylphenyl)acetamide. This transformation is crucial for protecting the amino group during subsequent reactions or for introducing specific acyl moieties into the molecule.

Similarly, alkylation of the amino group can be achieved using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.

Formation of Imines and Schiff Bases from Aromatic Aldehydes

The condensation reaction between the primary amino group of this compound and an aromatic aldehyde results in the formation of an imine, also known as a Schiff base. unesp.brredalyc.org This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. unesp.br

Imines are valuable intermediates in organic synthesis, participating in various transformations such as reductions to secondary amines, cycloadditions, and additions of nucleophiles. nih.govrsc.org The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. unesp.br The resulting zwitterionic intermediate undergoes proton transfer and subsequent elimination of water to yield the final imine product. The reactivity of the imine group is similar to that of a carbonyl group, though generally less reactive due to the lower electronegativity of nitrogen compared to oxygen. unesp.brredalyc.org

A variety of aromatic aldehydes can be employed in this reaction, leading to a diverse array of Schiff bases with different substitution patterns on the aromatic ring derived from the aldehyde.

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures. The resulting 3-iodo-4-methoxy-5-methyldiazonium salt is a highly versatile intermediate.

The diazonium group is an excellent leaving group (N2 gas) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. This allows for the introduction of various functional groups onto the aromatic ring, including halogens (-Cl, -Br), cyano (-CN), hydroxyl (-OH), and others, in place of the original amino group. This pathway provides a powerful synthetic tool for further functionalization of the aromatic core.

Reactions Involving the Iodo Substituent

The iodine atom attached to the aromatic ring is a key handle for forming new carbon-carbon bonds through various cross-coupling reactions. Aryl iodides are particularly reactive substrates for these transformations.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck-type) for Carbon-Carbon Bond Formation

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide. organic-chemistry.org this compound serves as an excellent aryl iodide partner in this reaction. researchgate.netnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, a base (e.g., Na2CO3, K2CO3), and a suitable solvent. organic-chemistry.org This reaction forms a new carbon-carbon bond, connecting the aromatic ring of the aniline to the organic group from the boronic acid, yielding biaryl compounds or other substituted aromatics. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide. organic-chemistry.orglibretexts.orgwikipedia.org Using this compound as the substrate, this reaction allows for the direct introduction of an alkynyl group onto the aromatic ring. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This method is highly efficient for creating arylalkynes, which are important structures in pharmaceuticals and materials science. wikipedia.orgcapes.gov.br

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.org The reaction of this compound with various alkenes would lead to the formation of 4-methoxy-5-methyl-3-(alkenyl)aniline derivatives. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. libretexts.org

Below is an interactive table summarizing typical conditions for these cross-coupling reactions.

Reaction Coupling Partner Catalyst System Base Product Type
SuzukiAryl/Alkyl Boronic AcidPd(0) complex (e.g., Pd(PPh3)4)Carbonate (e.g., K2CO3)Biaryl or Alkyl-aryl
SonogashiraTerminal AlkynePd(0)/Cu(I) (e.g., PdCl2(PPh3)2/CuI)Amine (e.g., Et3N)Arylalkyne
HeckAlkenePd(0) or Pd(II) complexAmine or CarbonateSubstituted Alkene

Transition Metal-Free Arylation Reactions

While transition metal-catalyzed reactions are powerful, recent advancements have focused on developing metal-free alternatives. uniupo.itmanchester.ac.uk For aryl iodides like this compound, certain arylation reactions can proceed without a transition metal catalyst. One such approach involves the use of diaryliodonium salts as arylating agents. researchgate.net These reactions can proceed under mild conditions, often promoted by a base, to form biaryl structures.

Another pathway involves nucleophilic aromatic substitution (SNAr), although this is less common for simple aryl iodides unless the ring is highly activated by electron-withdrawing groups. However, under specific conditions, such as using highly reactive nucleophiles or in the presence of promoters like N-iodosuccinimide, transition-metal-free sulfonylation has been achieved with aryl iodides. researchgate.net These methods are part of a growing field focused on greener and more sustainable chemical synthesis. uniupo.it

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. organicchemistrytutor.com The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate called an arenium ion or sigma complex. organicchemistrytutor.com The rate and regioselectivity of the reaction are profoundly influenced by the substituents already present on the ring.

While specific, detailed studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented in readily available literature, the outcomes of such reactions can be reliably predicted based on the powerful directing effects of its substituents.

Halogenation: The introduction of a halogen (Cl, Br) would proceed readily due to the highly activated nature of the ring.

Nitration: Reaction with a nitrating mixture (HNO₃/H₂SO₄) would introduce a nitro (-NO₂) group.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would install a sulfonic acid (-SO₃H) group.

The primary challenge in these reactions would be controlling the selectivity to achieve mono-substitution and avoid polymerization or oxidation, especially under harsh acidic conditions (nitration, sulfonation) which can affect the amino group. Protection of the amino group, for instance by acylation, may be necessary to achieve a clean reaction.

The position of electrophilic attack is determined by the cumulative directing effects of the four substituents. These effects are classified as either activating or deactivating and ortho-, para- or meta-directing.

SubstituentElectronic EffectActivating/DeactivatingDirecting Effect
-NH₂ (Amino)Strong Resonance Donor (+R) > Inductive Withdrawer (-I)Strongly ActivatingOrtho, Para
-OCH₃ (Methoxy)Strong Resonance Donor (+R) > Inductive Withdrawer (-I)Strongly ActivatingOrtho, Para
-CH₃ (Methyl)Inductive Donor (+I), HyperconjugationWeakly ActivatingOrtho, Para
-I (Iodo)Inductive Withdrawer (-I) > Weak Resonance Donor (+R)Weakly DeactivatingOrtho, Para

The regiochemical outcome is determined as follows:

Dominant Directors: The amino (-NH₂) and methoxy (-OCH₃) groups are the most powerful activating and ortho, para-directing groups on the ring. youtube.comyoutube.com Their strong resonance effects donate electron density primarily to the positions ortho and para to themselves, creating nucleophilic centers that attract incoming electrophiles. youtube.com

Available Positions: In this compound, the positions are numbered relative to the amino group (C1). The methoxy is at C4, the methyl at C5, and the iodo at C3. The available positions for substitution are C2 and C6.

Analysis of Directing Effects:

The amino group at C1 strongly directs an incoming electrophile to positions C2, C6 (ortho), and C4 (para). Position C4 is blocked.

The methoxy group at C4 strongly directs to positions C3 and C5 (ortho) and C1 (para). Positions C1, C3, and C5 are all blocked.

Steric Hindrance: The final regioselectivity will be decided by which open position, C2 or C6, is more sterically accessible and electronically favored.

Attack at C2: This position is ortho to the powerful activating amino group. However, it is sterically hindered by the adjacent bulky iodo group at C3 and the amino group at C1.

Attack at C6: This position is also ortho to the amino group and is adjacent to the less bulky methyl group at C5.

Given the combined electronic and steric factors, the electrophilic attack is overwhelmingly directed to position C6 . It is ortho to the most powerful activating group (-NH₂) and is significantly less sterically hindered than position C2, which is flanked by the amino and iodo groups.

Radical-Mediated Reactions and Aryl Radical Formation

Aryl iodides are well-known precursors for the generation of aryl radicals due to the relatively weak carbon-iodine bond. Aryl radicals are highly reactive intermediates that can participate in a variety of transformations, including cyclizations and intermolecular addition reactions. acs.org

The formation of an aryl radical from this compound can be initiated through several methods:

Photochemical Cleavage: Irradiation with UV light can induce homolytic cleavage of the C-I bond.

Reductant-Induced Formation: Reaction with radical initiators like AIBN or treatment with reducing agents, such as tributyltin hydride, can generate the aryl radical. acs.org

Transition Metal Catalysis: Palladium-catalyzed reactions under specific conditions, often involving ligands and a base, can proceed via radical pathways. nih.gov Similarly, photoredox catalysis using iodide salts can facilitate radical generation under visible light. rsc.orgbeilstein-journals.org

Once formed, the 4-methoxy-5-methyl-3-aminophenyl radical is a potent intermediate. Its subsequent reactions would be influenced by the other substituents on the ring. For instance, it could be trapped by a radical scavenger or participate in intramolecular cyclization if a suitable tether is present on one of the other functional groups. These radical pathways offer synthetic routes that are complementary to the ionic reactions discussed previously. youtube.comyoutube.com

Derivatization and Functionalization Studies of 3 Iodo 4 Methoxy 5 Methylaniline

Synthesis of Complex Scaffolds and Heterocyclic Systems

The strategic placement of an amino group, a methoxy (B1213986) group, and a halogen on the aromatic ring makes 3-iodo-4-methoxy-5-methylaniline (B6188527) a promising starting material for the synthesis of diverse and complex molecular frameworks. The interplay of these functional groups can be harnessed to direct cyclization reactions and introduce further molecular complexity.

Incorporation into Indole (B1671886) and Quinoline (B57606) Derivatives

The synthesis of indole and quinoline cores is a cornerstone of heterocyclic chemistry, with these motifs being prevalent in a vast number of biologically active compounds and functional materials. nih.gov Several classical and modern synthetic methods for constructing these bicyclic systems rely on aniline (B41778) derivatives as key building blocks.

Indole Derivatives: The Fischer indole synthesis is a powerful and widely used method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions. researchgate.net While no specific examples utilizing the hydrazine (B178648) derived from this compound are documented, the presence of the electron-donating methoxy and methyl groups is expected to facilitate the key nih.govnih.gov-sigmatropic rearrangement step of the reaction. The iodo substituent would be retained on the final indole ring system, providing a handle for further functionalization through cross-coupling reactions.

Other established methods for indole synthesis, such as the Bischler-Möhlau and Hemetsberger syntheses, also commence from aniline derivatives. nih.govthermofisher.com The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline, while the Hemetsberger synthesis proceeds via the thermal decomposition of a vinyl azide (B81097) prepared from an aromatic aldehyde and an azide. The reactivity of this compound in these transformations would be influenced by the electronic nature of its substituents, which could be leveraged to control the regioselectivity of the cyclization.

Quinoline Derivatives: A multitude of named reactions exist for the synthesis of quinolines from anilines, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. rsc.orgsigmaaldrich.combldpharm.combldpharm.com The Skraup synthesis, for instance, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The Doebner-von Miller reaction is a more general method that utilizes α,β-unsaturated carbonyl compounds. In the context of this compound, the electron-donating groups would activate the aromatic ring towards the electrophilic cyclization step inherent in these reactions. The position of the substituents would direct the annulation to form a specifically substituted quinoline ring, carrying the iodo group for subsequent chemical modifications.

The Combes quinoline synthesis, which employs the reaction of an aniline with a β-diketone, and the Friedländer synthesis, which condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, are also highly relevant. nih.govbldpharm.com The regiochemical outcome of these reactions is often dictated by the substitution pattern of the aniline precursor.

The following table summarizes the general conditions for these classical indole and quinoline syntheses, which could be adapted for this compound.

Reaction Reactants Typical Conditions Potential Product from this compound
Fischer Indole SynthesisArylhydrazine, Ketone/AldehydeAcid catalyst (e.g., H₂SO₄, PPA), HeatSubstituted Iodo-methoxy-methyl-indole
Bischler-Möhlau Indole Synthesisα-Halo/Hydroxy-ketone, AnilineHeatSubstituted Iodo-methoxy-methyl-indole
Skraup Quinoline SynthesisAniline, Glycerol, Oxidizing AgentH₂SO₄, HeatSubstituted Iodo-methoxy-methyl-quinoline
Doebner-von Miller Quinoline SynthesisAniline, α,β-Unsaturated CarbonylAcid catalyst (e.g., HCl, ZnCl₂), HeatSubstituted Iodo-methoxy-methyl-quinoline
Combes Quinoline SynthesisAniline, β-DiketoneAcid catalyst (e.g., H₂SO₄), HeatSubstituted Iodo-methoxy-methyl-quinoline
Friedländer Quinoline Synthesiso-Aminoaryl Aldehyde/Ketone, Methylene KetoneAcid or base catalyst, Heat(Requires prior conversion of aniline to o-aminoaryl carbonyl)

Formation of Polycyclic Aromatic Structures

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues is of significant interest due to their unique electronic and photophysical properties. Substituted anilines can serve as precursors to these complex systems through various cyclization strategies.

One potential approach involves the conversion of this compound into a diazonium salt, followed by an intramolecular cyclization onto a tethered aromatic ring. This strategy, known as the Pschorr cyclization, can be used to form carbazoles and other fused aromatic systems. The presence of the iodo group could also be exploited in palladium-catalyzed intramolecular C-H arylation reactions to construct polycyclic frameworks.

Furthermore, substituted anilines are known to participate in reactions that lead to the formation of larger aromatic systems through annulation processes. For instance, they can be used as components in multi-step syntheses of complex PAHs where the aniline nitrogen is later removed or incorporated into a heterocyclic ring. The specific substitution pattern of this compound would be expected to influence the regioselectivity and efficiency of such transformations.

Development of Specialized Reagents and Ligands

The functional groups present in this compound make it an attractive starting point for the synthesis of specialized reagents and ligands for various applications in organic synthesis and catalysis.

The amino group can be readily transformed into a wide range of other functionalities, such as amides, sulfonamides, and ureas. These derivatives can be designed to act as directing groups in transition metal-catalyzed C-H activation reactions, enabling the functionalization of specific positions on the aromatic ring.

The iodo substituent is particularly valuable as it provides a site for numerous transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. By coupling this compound or its derivatives with appropriate partners, a diverse library of compounds with tailored electronic and steric properties can be generated. These products could find applications as ligands for transition metal catalysts, where the electronic nature of the substituents can be fine-tuned to modulate the catalytic activity and selectivity.

For example, the synthesis of bidentate ligands could be envisioned by first derivatizing the amino group with a chelating moiety and then utilizing the iodo group to introduce a second coordinating atom through a cross-coupling reaction. The methoxy and methyl groups would serve to modulate the steric and electronic environment of the resulting metal complex.

Derivatization for Analytical and Spectroscopic Enhancement

The derivatization of aniline derivatives is a common strategy to improve their detection and quantification in various analytical techniques. For instance, the primary amino group of this compound can be reacted with a variety of derivatizing agents to introduce chromophoric or fluorophoric tags. This enhances its detectability in techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and high-performance liquid chromatography (HPLC).

Common derivatizing agents for anilines include dansyl chloride, dabsyl chloride, and fluorescamine, which react with the amino group to form highly fluorescent or colored derivatives. This approach is particularly useful for trace analysis of aniline compounds in complex matrices.

Furthermore, the presence of the iodo atom provides a unique spectroscopic handle. In mass spectrometry, the characteristic isotopic pattern of iodine can aid in the identification of molecules containing this element. In nuclear magnetic resonance (NMR) spectroscopy, the carbon atom attached to the iodine will exhibit a characteristic chemical shift. The development of specific derivatization reagents that react with the amino group while leaving the iodo group intact would allow for multimodal analysis, combining the benefits of spectroscopic tagging with the unique signature of the iodine atom.

The following table presents potential derivatization reactions for the analytical and spectroscopic enhancement of this compound.

Derivatization Reagent Target Functional Group Purpose Analytical Technique
Dansyl ChlorideAmino GroupIntroduction of a fluorescent tagFluorescence Spectroscopy, HPLC-Fluorescence
Dabsyl ChlorideAmino GroupIntroduction of a chromophoric tagUV-Vis Spectroscopy, HPLC-UV
FluorescamineAmino GroupIntroduction of a fluorescent tagFluorescence Spectroscopy
Acetic AnhydrideAmino GroupAcetylation for improved volatilityGas Chromatography (GC)

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Vibrational Spectroscopy (FT-IR and FT-Raman) and Band Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups and vibrational modes of 3-Iodo-4-methoxy-5-methylaniline (B6188527). The spectral data reveals characteristic bands corresponding to the different components of the molecule. For instance, the N-H stretching vibrations of the primary amine group are typically observed in the 3400-3250 cm⁻¹ region. Aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methoxy (B1213986) groups are also identifiable.

The presence of the methoxy group is further confirmed by its characteristic C-O stretching vibrations. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. Detailed band assignments are often supported by computational methods like Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with good accuracy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H and ¹³C NMR Spectral Analysis for Connectivity and Stereochemistry

¹H NMR spectroscopy provides information about the chemical environment of the protons in the molecule. The aromatic protons will exhibit distinct signals in the downfield region of the spectrum. The protons of the methyl and methoxy groups will appear as singlets in the upfield region. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the aromatic ring. rsc.orgrsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the assignment of each carbon atom in the molecule. rsc.orgmdpi.comnih.gov For example, the carbon atom attached to the iodine will be significantly shielded, resulting in an upfield shift.

Interactive Data Table: Predicted NMR Chemical Shifts

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 140
Methoxy (OCH₃)~3.8~55
Methyl (CH₃)~2.3~20
Amino (NH₂)Broad, variable-
C-I-~90
C-OCH₃-~150
C-CH₃-~130
C-NH₂-~145

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide further structural details by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to establish the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, aiding in the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak in the mass spectrum will correspond to the exact mass of the compound. rsc.org The fragmentation pattern provides valuable information about the stability of different parts of the molecule and can help to confirm the proposed structure. Common fragmentation pathways may include the loss of a methyl group, a methoxy group, or the iodine atom.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state. This technique determines the precise bond lengths, bond angles, and torsion angles within the molecule. It also reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the principal electronic transitions are expected to be π → π* and n → π* transitions associated with the aromatic ring and the lone pairs of electrons on the nitrogen and oxygen atoms. uzh.chlibretexts.orglumenlearning.com The position and intensity of the absorption bands are influenced by the substituents on the aromatic ring, providing information about the extent of conjugation and the electronic effects of the iodo, methoxy, and methyl groups. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Iodo 4 Methoxy 5 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide a powerful lens for examining the molecular properties of 3-Iodo-4-methoxy-5-methylaniline (B6188527) at the electronic level. These methods allow for a detailed prediction of its geometry, electronic landscape, and vibrational character.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. A common approach, such as using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to perform geometry optimization. This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

For this compound, the geometry would be influenced by the interplay of its substituents. The aniline (B41778) nitrogen atom is expected to be slightly pyramidal, a common feature in anilines, though the degree of pyramidalization can be influenced by substituent effects. The bulky iodine atom and the methoxy (B1213986) group will create steric interactions that influence the planarity of the ring and the orientation of the functional groups.

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the infrared (IR) and Raman spectra of the molecule. The calculations can predict characteristic vibrational modes, such as the N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, C-O stretching of the methoxy group, and vibrations involving the carbon-iodine bond.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents illustrative values based on standard bond lengths and angles for similar chemical structures, as specific computational data for the target molecule is not available in the cited literature.

Parameter Bond/Angle Predicted Value
Bond Length C-N ~1.40 Å
C-I ~2.10 Å
C-O (Aromatic-O) ~1.36 Å
O-C (O-Methyl) ~1.43 Å
Bond Angle C-N-H ~112°
C-C-I ~120°
C-C-O ~125°

HOMO-LUMO Orbital Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. bldpharm.com A small energy gap suggests that the molecule is more reactive and can be easily polarized. bldpharm.com

Table 2: Illustrative Frontier Orbital Energies and Energy Gap Values are representative for substituted anilines and serve for illustrative purposes.

Parameter Description Illustrative Energy (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -5.20
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -0.80

A smaller energy gap generally correlates with higher chemical reactivity. bldpharm.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. These regions are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attacks. chemimpex.commatrixscientific.com

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atom of the amine group and the oxygen atom of the methoxy group due to their lone pairs of electrons.

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. The hydrogen atoms of the amine group (N-H) would exhibit a strong positive potential, making them primary sites for hydrogen bonding interactions.

Neutral/Near-Neutral Regions (Green): The carbon backbone and the methyl group would typically show a more neutral potential. The iodine atom can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential site for halogen bonding.

The MEP map provides a clear, qualitative prediction of how the molecule will interact with other reagents. sigmaaldrich.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. echemi.com This method is particularly effective for analyzing intramolecular and intermolecular interactions by quantifying the stabilizing energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, NBO analysis would reveal key stabilizing interactions:

Hyperconjugation: The analysis would quantify the delocalization of electron density from the nitrogen lone pair (n_N) and the oxygen lone pairs (n_O) into the antibonding π* orbitals of the aromatic ring. This delocalization is a major factor in the stability of the molecule.

Intramolecular Hydrogen Bonding: NBO can assess potential weak hydrogen bonds, for instance, between the amine hydrogen and the methoxy oxygen, if the conformation allows.

Steric Repulsion: The analysis also calculates steric exchange energy, which quantifies the repulsive interactions between filled orbitals, such as those arising from the proximity of the bulky iodine atom to the adjacent methyl group.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. An MD simulation would model the movement of atoms in this compound over time, governed by a force field.

This approach would be used to:

Explore Conformational Space: MD simulations can map the energy landscape associated with the rotation of the methoxy and methyl groups, as well as the inversion of the amino group, identifying the most stable and accessible conformations.

Analyze Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can provide detailed insights into how solvent molecules arrange themselves around the solute. It can quantify hydrogen bonding between the amine/methoxy groups and protic solvents and analyze the solvation shell structure, which is critical for understanding solubility and reactivity in solution.

Reactivity Indices and Chemical Potential Assessments

Global reactivity descriptors can be derived from the HOMO and LUMO energies obtained from DFT calculations. These indices provide a quantitative measure of the molecule's reactivity and stability.

Key reactivity indices include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η).

Table 3: Global Reactivity Descriptors (Conceptual) This table explains the significance of each descriptor.

Descriptor Formula Significance
Chemical Potential (μ) (E(HOMO) + E(LUMO)) / 2 Electron escaping tendency; related to electronegativity.
Chemical Hardness (η) (E(LUMO) - E(HOMO)) / 2 Resistance to charge transfer; related to stability.
Global Softness (S) 1 / η A measure of reactivity; the inverse of hardness.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Theoretical Studies on Reaction Mechanisms and Transition States

There are currently no published theoretical studies that specifically model the reaction mechanisms and associated transition states for reactions involving this compound. Such studies would typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction, identify the lowest energy pathways, and characterize the geometry and energy of transition state structures. This information is crucial for understanding reaction kinetics and selectivity. The absence of this data for this compound means that any discussion on its specific reaction pathways would be purely speculative.

Influence of Substituents on Electronic Properties and Reactivity Profile

A detailed analysis of how the iodo, methoxy, and methyl groups on the aniline ring of this compound collectively influence its electronic properties and reactivity profile is not available in the current scientific literature. A computational investigation would typically involve calculating various molecular descriptors, such as:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): To predict the molecule's reactivity towards electrophiles and nucleophiles.

Molecular Electrostatic Potential (MEP) maps: To visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis: To understand charge distribution and intramolecular interactions.

Without these specific computational results for this compound, a quantitative and detailed discussion of the synergistic or antagonistic effects of its substituents on the aromatic ring's reactivity is not possible.

Role As a Precursor and Building Block in Advanced Organic Synthesis and Materials Science

Synthetic Intermediate for Dyes and Pigments

There is currently no specific information available in the public domain or scientific literature detailing the use of 3-Iodo-4-methoxy-5-methylaniline (B6188527) as a synthetic intermediate for the production of dyes and pigments. While substituted anilines are a known class of precursors for chromophores and auxochromes in color chemistry, the direct application of this particular compound has not been documented.

Precursor for Specialty Materials with Tunable Properties

An investigation of scientific databases and materials science literature reveals no specific instances of this compound being utilized as a precursor for specialty materials with tunable properties. The unique combination of iodo, methoxy (B1213986), and methyl functional groups could theoretically be exploited to influence properties such as conductivity, thermal stability, or optical characteristics in polymers or other materials. However, research to this effect has not been published.

Building Block for Advanced Organic Architectures and Frameworks

The utility of this compound as a building block for advanced organic architectures and frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), is not described in the current body of scientific literature. The presence of a reactive iodine atom and an amino group provides potential handles for forming the extended, porous structures characteristic of these materials, but no specific examples have been reported.

Contribution to the Design of Novel Chemical Entities for Non-Prohibited Applications

There is no available information to suggest that this compound has been specifically used in the design and synthesis of novel, non-prohibited chemical entities for any particular application. Its potential as a scaffold in medicinal chemistry or other areas of chemical research remains unexplored in published studies.

Chemical Compound Data

Below is a data table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₀INO
Molecular Weight 263.08 g/mol
Appearance Not reported
Melting Point Not reported
Boiling Point Not reported
CAS Number Not assigned

Mentioned Chemical Compounds

Future Research Directions and Unexplored Avenues in 3 Iodo 4 Methoxy 5 Methylaniline Chemistry

Catalyst Development for Selective Transformations

The iodine atom in 3-Iodo-4-methoxy-5-methylaniline (B6188527) is a prime site for cross-coupling reactions, a cornerstone of modern synthetic chemistry. nobelprize.org The development of novel catalysts is crucial for enhancing the efficiency and selectivity of these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. nobelprize.orgacs.org Future research should focus on developing catalysts tailored for haloaniline substrates like this compound. A key area of exploration is the design of advanced ligands that can fine-tune the reactivity and stability of the palladium center. For instance, N-heterocyclic carbene (NHC) ligands have shown significant promise in stabilizing palladium catalysts, leading to highly active and well-defined precatalysts that are stable in air and moisture. nih.gov The diverse electronic and structural properties of anilines themselves can be harnessed to create stabilizing ligands for these palladium complexes. nih.gov

Furthermore, the development of ligands like the bis-pyrazole phosphine (B1218219) (BippyPhos) has enabled efficient palladium-catalyzed coupling of hydroxylamines with aryl halides, including chlorides and bromides, a transformation that was previously challenging. organic-chemistry.org Similarly, newly discovered S,O-ligands have demonstrated high para-selectivity in the C-H olefination of aniline (B41778) derivatives, suggesting that ligand design can overcome inherent selectivity challenges. uva.nl Research into new ligand scaffolds could lead to catalysts that enable novel and highly selective transformations of this compound, expanding its utility in synthesizing complex molecules. acs.orgresearchgate.net

Table 1: Potential Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerBond FormedPotential Application
Suzuki CouplingOrganoboron compoundsC-CSynthesis of biaryls, complex organic molecules
Heck CouplingAlkenesC-CFormation of substituted alkenes
Buchwald-Hartwig AminationAmines, amidesC-NSynthesis of complex amines and nitrogen-containing heterocycles
Sonogashira CouplingTerminal alkynesC-CCreation of aryl alkynes
Negishi CouplingOrganozinc compoundsC-CVersatile C-C bond formation with high functional group tolerance

Exploration of Green Chemistry Approaches in Synthesis and Derivatization

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound should prioritize the development of green chemistry approaches to minimize environmental impact. chemrxiv.org

Biocatalysis offers a promising green alternative to traditional chemical methods. worktribe.com Enzymes such as horseradish peroxidase and nitroreductases have been successfully used in the synthesis of aniline derivatives. rsc.orgacs.org For instance, nitroreductase enzymes can replace precious metal catalysts for the reduction of nitroaromatics, operating in aqueous media under mild conditions and offering high chemoselectivity. acs.orgnih.gov This is particularly relevant for substrates with sensitive functional groups, like the iodo-substituent in this compound, which might be labile under standard hydrogenation conditions. worktribe.comacs.org The development of enzymatic platforms for aniline synthesis, potentially through oxidative amination, represents a significant frontier. researchgate.netscilit.com

Another key area of green chemistry is the use of environmentally benign solvents, with water being the ideal choice. rsc.org Research has demonstrated that the reduction of nitroarenes to anilines can be efficiently carried out using zinc metal in water, avoiding organic solvents entirely. rsc.org

Continuous flow chemistry is another powerful tool for green synthesis. acs.org Flow reactors offer enhanced heat and mass transfer, improved safety, and the potential for automation. acs.orgnih.gov The synthesis of anilines via continuous-flow hydrogenation has been shown to be highly efficient, with optimization of parameters like temperature and flow rate leading to near-quantitative yields. researchgate.netmdpi.com Integrating biocatalysis with flow technology, for example by using immobilized enzymes in packed-bed reactors, combines the advantages of both approaches, enabling sustainable and efficient production of aniline derivatives. acs.orgnih.gov

Advanced Mechanistic Elucidation via In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new ones. The application of advanced in situ and operando spectroscopic techniques can provide real-time insights into the chemical transformations of this compound.

Operando spectroscopy, which involves the simultaneous measurement of a reaction's progress and the spectroscopic characterization of the catalyst under actual working conditions, is a particularly powerful approach. numberanalytics.comresearchgate.net Techniques such as infrared (IR) spectroscopy, X-ray absorption spectroscopy (XAS), and near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) can identify reactive intermediates, characterize the active state of a catalyst, and uncover reaction pathways. nih.govornl.gov

For example, when studying a palladium-catalyzed cross-coupling reaction involving this compound, operando IR spectroscopy could monitor the vibrational frequencies of bonds in the reactants, intermediates, and products as the reaction proceeds. ornl.gov This could reveal the coordination of the aniline to the metal center and the dynamics of bond formation and cleavage. Operando XAS can provide information on the oxidation state and local coordination environment of the palladium catalyst throughout the catalytic cycle. youtube.com By correlating these spectroscopic observations with catalytic activity and selectivity, researchers can build a detailed mechanistic picture. researchgate.netnih.gov This knowledge is invaluable for the rational design of improved catalysts and reaction conditions. nih.gov

Table 2: In Situ and Operando Techniques for Mechanistic Studies

TechniqueInformation ProvidedApplication to this compound Chemistry
Infrared (IR) SpectroscopyVibrational modes of molecules, identification of functional groups and adsorbed species.Monitoring the formation of intermediates and products in real-time during derivatization reactions. ornl.gov
X-ray Absorption Spectroscopy (XAS)Oxidation state, coordination number, and local atomic structure of the catalyst.Characterizing the active state of a palladium catalyst during a cross-coupling reaction. youtube.com
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical state of the catalyst surface.Studying changes in the catalyst surface under reaction conditions. nih.gov
Mass Spectrometry (MS)Identification and quantification of reaction products and intermediates.Analyzing the product stream from a catalytic reactor in real-time. ornl.gov

Development of High-Throughput Synthesis and Screening Methodologies for Derivatives

To fully explore the chemical space accessible from this compound, high-throughput synthesis and screening methods are indispensable. These approaches allow for the rapid generation and evaluation of large libraries of derivatives, accelerating the discovery of new compounds with desired properties. benthamdirect.comingentaconnect.com

High-throughput experimentation (HTE) and high-throughput chemistry (HTC) employ robotic platforms and miniaturized reaction formats to perform numerous reactions in parallel. acs.org This enables the rapid screening of a wide range of reaction conditions, catalysts, and coupling partners for transformations of this compound. acs.org For instance, an HTE campaign could be designed to optimize a challenging palladium-catalyzed N-arylation, testing a vast array of ligands and reaction parameters to identify conditions that provide high yield and selectivity. acs.org

The combination of flow chemistry with high-throughput screening offers further advantages. acs.org An automated flow system can be programmed to sequentially synthesize a library of derivatives, with each product being directly analyzed by online techniques like liquid chromatography-mass spectrometry (LC-MS). This integrated approach streamlines the entire discovery workflow from synthesis to analysis.

Data science plays a crucial role in managing and interpreting the large datasets generated by HTE. acs.org Machine learning algorithms can be used to identify complex relationships between reaction parameters and outcomes, guiding the design of subsequent experiments and accelerating the optimization process. The application of these high-throughput methodologies will be critical for unlocking the full potential of this compound as a scaffold for the development of new pharmaceuticals and functional materials. acs.org

Q & A

Q. What are the key physicochemical properties of 3-iodo-4-methoxy-5-methylaniline, and how do they influence experimental design?

The compound (C8_8H10_{10}INO, MW 263.08) has a predicted boiling point of 326.6 ± 42.0°C and density of 1.707 ± 0.06 g/cm³ . These properties guide solvent selection (e.g., high-boiling solvents like DMF for reactions above 150°C) and purification methods (e.g., column chromatography over recrystallization due to moderate solubility). The pKa (4.36 ± 0.10) suggests protonation under acidic conditions, which impacts reactivity in electrophilic substitutions .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Use 1^1H/13^{13}C NMR to resolve aromatic protons (e.g., methoxy at δ ~3.8 ppm and NH2_2 at δ ~5 ppm) and confirm substitution patterns. IR spectroscopy identifies NH2_2 stretches (~3400 cm1^{-1}) and C-I bonds (~500 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight (263.08 g/mol) . For iodine-specific analysis, X-ray crystallography or XPS may resolve electronic effects of the heavy atom .

Q. What are common synthetic routes to this compound?

A two-step approach is typical:

  • Step 1 : Methoxylation of 3-iodo-5-methylaniline via nucleophilic aromatic substitution (e.g., NaOMe in DMSO at 80°C).
  • Step 2 : Protection of the amine (e.g., acetylation) to prevent iodination side reactions . Alternative routes include directed ortho-metalation (DoM) strategies using iodine electrophiles .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound affect regioselectivity in cross-coupling reactions?

The iodine atom acts as a directing group, favoring couplings at the para position (relative to NH2_2). However, steric hindrance from the methoxy and methyl groups may shift reactivity. For example, in Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh3_3)4_4) favor iodine displacement, but competing C-O bond activation can occur if the methoxy group is labile . Computational studies (DFT) can model charge distribution to predict sites for electrophilic attack .

Q. What computational tools are available for retrosynthetic planning of derivatives based on this compound?

AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose one-step syntheses. For example:

  • Target : 3-Iodo-4-methoxy-5-methylbenzamide.
  • Predicted Route : Amide coupling using EDCI/HOBt with carboxylic acids . Validate predictions with experimental screening (e.g., varying catalysts, solvents) to address discrepancies between computational and observed yields.

Q. How can contradictory solubility data for this compound be resolved in methodological studies?

Discrepancies often arise from impurities (e.g., residual iodination reagents) or polymorphic forms. To address this:

  • Method 1 : Purify via preparative HPLC (C18 column, acetonitrile/water gradient).
  • Method 2 : Measure solubility in triplicate using UV-Vis spectroscopy (λ = 270 nm) under controlled humidity .

Q. What strategies mitigate deiodination during functionalization of this compound?

Deiodination is common under reducing conditions (e.g., catalytic hydrogenation). Mitigation approaches include:

  • Using mild reductants (e.g., NaBH4_4/CuI instead of H2_2/Pd-C).
  • Protecting the iodine via coordination (e.g., adding KI to stabilize the C-I bond) .

Methodological and Data Analysis Questions

Q. How should researchers design control experiments to distinguish between aromatic substitution and elimination pathways?

  • Control 1 : Replace NH2_2 with a non-nucleophilic group (e.g., NO2_2) to test if substitution requires amine participation.
  • Control 2 : Monitor byproducts (e.g., HI release via AgNO3_3 titration) to quantify elimination .

Q. What statistical methods are recommended for analyzing reaction yield variations in multi-step syntheses?

Use ANOVA to assess batch-to-batch variability (e.g., iodine source purity). For time-course studies, apply multivariate regression to correlate temperature, solvent polarity, and yield. Tools like JMP or R (with lme4 package) handle nested experimental designs .

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Biochemical and Interdisciplinary Applications

Q. How can this compound serve as a probe in enzyme inhibition studies?

The iodine atom enhances X-ray contrast for crystallography, enabling visualization of binding pockets. For example, in tyrosinase assays, the methyl group’s steric effects can be studied to map active-site accessibility . Pair with SPR (surface plasmon resonance) to quantify binding kinetics.

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